3-Fluoro-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine
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Overview
Description
This compound is a chemical intermediate . It is used in the synthesis of various pharmaceuticals and chemical compounds .
Synthesis Analysis
The synthesis of this compound has been reported in several studies . The synthesis typically involves substitution reactions and has been reported to have a high yield .Molecular Structure Analysis
The molecular structure of this compound has been analyzed using crystallographic methods and Density Functional Theory (DFT) calculations . The bond lengths and bond angles obtained from these analyses match well with the DFT optimized structure calculation results .Chemical Reactions Analysis
The chemical reactions involving this compound have been studied . It has been used as an electrolyte additive to induce the decomposition of PF6-, forming a dense and robust solid electrolyte interface (SEI) rich in LiF, which is used to suppress lithium dendrite growth .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound have been reported . It is a solid compound .Scientific Research Applications
Synthesis of Boric Acid Ester Intermediates
The compound has been utilized in the synthesis of boric acid ester intermediates with benzene rings, highlighting its role in complex organic syntheses. A three-step substitution reaction was employed to obtain methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone. These intermediates were confirmed via FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction, demonstrating their structural integrity and potential for further application in chemical research. The study also performed density functional theory (DFT) calculations to analyze the molecular structures, revealing consistency with crystal structures obtained by X-ray diffraction. This indicates the compound's versatility in synthesizing intermediates with precise structural requirements, essential for developing novel materials and pharmaceuticals (Huang et al., 2021).
Development of Fluorescent Probes
Another significant application involves the development of a novel near-infrared fluorescence off-on probe for benzoyl peroxide (BPO) detection in real samples and fluorescence imaging in living cells and zebrafish. The study showcases the compound's role in creating probes with high sensitivity and selectivity towards specific substances, making it a valuable tool for biochemical research and diagnostic applications. The probe's ability to operate in the near-infrared region with a low detection limit highlights the compound's potential in creating sophisticated tools for biological and chemical analysis (Tian et al., 2017).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
3-fluoro-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BFN2O2/c1-12(2)13(3,4)19-14(18-12)9-7-10(15)11(16-8-9)17(5)6/h7-8H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGYTUMQCCDZZDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)N(C)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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